molecular formula C10H9ClN4O2 B8286126 4-Chloro-7-ethylamino-6-nitroquinazoline

4-Chloro-7-ethylamino-6-nitroquinazoline

Cat. No. B8286126
M. Wt: 252.66 g/mol
InChI Key: ZSQBMZQTXQDGMR-UHFFFAOYSA-N
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Patent
US05661147

Procedure details

Triethylamine (10 ml, 72.1 mmol) and 4-picolylamine (4 ml, 39.4 mmol) were added to a tetrahydrofuran solution (20 ml) of 4-chloro-7-ethylamino-6-nitroquinazoline obtained from 7-ethylamino-6-nitro-4(3H)-quinazolone (737.9 mg, 3.15 mmol) according to the procedures in Reference Example 13 under ice-cooling. The mixture was stirred at room temperature for 13 hours and at 55° C. for 4 hours. After a solvent was distilled off, the residue was purified by silica gel column chromatography (eluted with ethyl acetate:hexane=9:1) to give the title compound (780 mg, 76%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.N1C=CC(CN)=CC=1.Cl[C:17]1[C:26]2[C:21](=[CH:22][C:23]([NH:30][CH2:31][CH3:32])=[C:24]([N+:27]([O-:29])=[O:28])[CH:25]=2)[N:20]=[CH:19][N:18]=1.[O:33]1CCCC1>>[CH2:31]([NH:30][C:23]1[CH:22]=[C:21]2[C:26]([C:17](=[O:33])[NH:18][CH:19]=[N:20]2)=[CH:25][C:24]=1[N+:27]([O-:29])=[O:28])[CH3:32]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
4 mL
Type
reactant
Smiles
N1=CC=C(C=C1)CN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])NCC
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.15 mmol
AMOUNT: MASS 737.9 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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